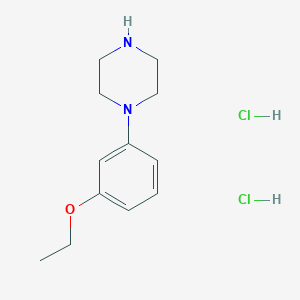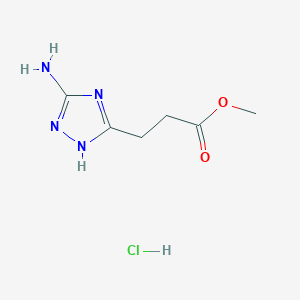![molecular formula C13H12BrNO2 B1442307 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile CAS No. 1227958-64-6](/img/structure/B1442307.png)
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile
Übersicht
Beschreibung
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile (or 2-Br-5,8-DDSC) is an organic compound used in a number of scientific research applications. It is a member of the spirocyclic family of compounds and is known for its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Biological Activities
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile: has shown promise in biological applications due to its structural similarity to compounds that exhibit significant biological activities. For instance, pyrazoline derivatives, which share a similar bromophenyl group, have been studied for their neurotoxic potential and effects on acetylcholinesterase activity, which is crucial in nerve pulse transmission . This suggests potential research avenues in neurobiology and pharmacology for the compound .
Medicinal Chemistry
In medicinal chemistry, the compound’s framework could be utilized to synthesize new drugs. The presence of a bromophenyl moiety is particularly interesting as it is often found in pharmacologically active molecules. This structural feature could be leveraged to develop new therapeutic agents with potential antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties .
Pharmacology
The compound’s potential in pharmacology is linked to its structural characteristics, which may allow it to interact with various biological targets. Research into similar structures has revealed a range of activities, including antiviral, anti-inflammatory, anticancer, and anticholinesterase activities, which are critical for developing new pharmacological agents .
Environmental Science
In environmental science, the compound could be investigated for its impact on aquatic life, as related compounds have been studied for their effects on rainbow trout alevins . Understanding its environmental fate and biological interactions could provide insights into its safety and ecological implications.
Materials Science
The bromophenyl group within the compound’s structure suggests potential applications in materials science. Compounds with similar groups have been used in the synthesis of novel materials with specific electronic and photonic properties, which could be explored for this compound as well .
Chemistry Research
In chemistry research, the compound could serve as a building block for the synthesis of complex molecules. Its unique spirocyclic and bromophenyl components make it a candidate for constructing heterocyclic compounds, which are of great interest due to their diverse applications in drug development and materials science .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-3-1-10(2-4-11)12(9-15)7-13(8-12)16-5-6-17-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNZAQZGHJQDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C#N)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



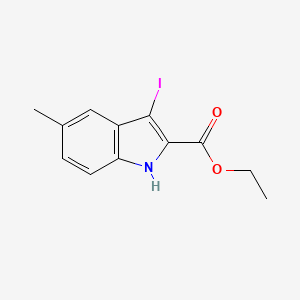
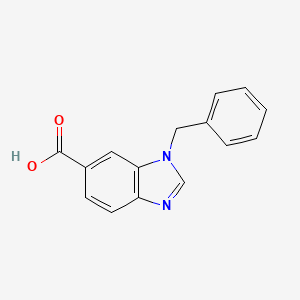

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)


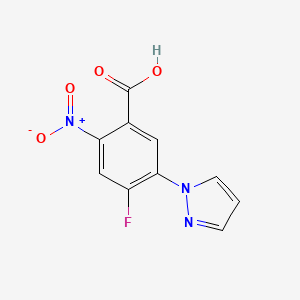
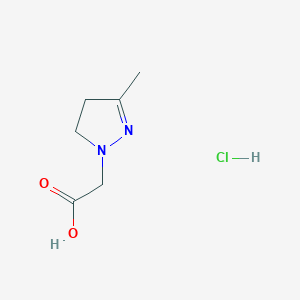
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)



